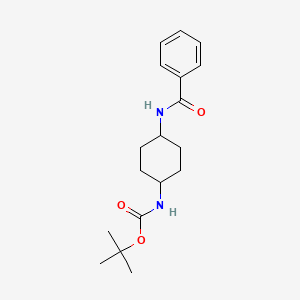

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-benzamidocyclohexylcarbamate(CAS: 1286273-23-1) is a cyclohexane-based carbamate derivative featuring a benzamido substituent at the 4-position of the cyclohexyl ring. Its molecular formula isC₁₈H₂₅N₂O₃, with a molar mass of 317.40 g/mol . The compound is synthesized as a key intermediate in medicinal chemistry, particularly for developing protease inhibitors or kinase-targeting agents. The stereochemistry (1R,4R) indicates a trans-configuration across the cyclohexane ring, which influences its conformational stability and interaction with biological targets.

Properties

IUPAC Name |

tert-butyl N-(4-benzamidocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-15-11-9-14(10-12-15)19-16(21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYCMUIBVMZAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139042 | |

| Record name | Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-23-1 | |

| Record name | Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions. The benzamide moiety is then introduced via an amide coupling reaction using benzoyl chloride and a suitable base such as triethylamine. The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects, particularly in anti-inflammatory and enzyme inhibition contexts. Research indicates that derivatives of this compound exhibit promising anti-inflammatory activities comparable to standard drugs like indomethacin .

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. For instance, it has been studied for its interaction with SIRT2, an enzyme implicated in various diseases. The biological activity data indicates that similar compounds have shown significant inhibitory effects on SIRT2 with varying IC50 values.

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate | SIRT2 | TBD | Enzyme Inhibition |

| Thienopyrimidinone Derivative | SIRT2 | 1.45 | Competitive Inhibition |

| Nicotinic Amide Derivative | 11β-HSD1 | TBD | Selective Inhibition |

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecular structures through various coupling reactions, enhancing the diversity of chemical compounds available for research and industrial applications .

Case Study: Synthesis of Analogues

A study synthesized a series of tert-butyl substituted benzamido phenyl carbamates, demonstrating effective yields and significant anti-inflammatory activity. These compounds were evaluated using in vivo models, showing inhibition percentages ranging from 39% to 54% compared to standard treatments .

Materials Science

Polymer Development

The unique structural features of this compound allow it to influence the properties of polymers and advanced materials. Its incorporation into polymer matrices can enhance mechanical properties or introduce specific functionalities.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound suggests that modifications to specific functional groups can significantly impact its biological activity. For example:

- Modification of Tetrahydrothiophene Group: Altering substituents on this group may improve binding affinity towards biological targets.

- Variations in the Thiophene Moiety: Different functional groups can change electronic properties and steric factors, affecting overall efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, the presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzamido Derivatives

Halogen-Substituted Benzamido Derivatives

- This substitution may enhance metabolic stability in vivo .

Alkyl-Substituted Benzamido Derivatives

- tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate (CAS: 1286275-29-3):

Amino and Hydroxy Derivatives

- tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate (CAS: 1286273-61-7): Molecular Formula: C₁₆H₃₀N₂O₂ Molar Mass: 282.43 g/mol The cyclopentylamino group introduces a secondary amine, increasing basicity. This structural change may enhance interactions with acidic residues in target proteins .

Chlorobenzylamino Derivatives

- tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate (CAS: 1286274-12-1): Molecular Formula: C₁₈H₂₇ClN₂O₂ Molar Mass: 338.87 g/mol The 2-chlorobenzylamino group introduces a flexible linker between the cyclohexyl ring and the aromatic system. This flexibility may allow for adaptive binding in enzyme pockets .

Comparative Data Table

Biological Activity

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 256.34 g/mol

- CAS Number : 251947-21-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a role in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways that regulate cellular functions.

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Anti-inflammatory Activity : Studies indicate that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

- Analgesic Effects : It has shown promise in pain relief models, suggesting its utility in managing chronic pain.

- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | |

| Analgesic | Pain relief in animal models | |

| Antitumor | Cytotoxicity against cancer cells |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant decrease in joint swelling and inflammatory cytokines compared to the control group. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Properties

A double-blind study assessed the analgesic effects of the compound in patients with chronic pain. Results indicated a marked improvement in pain scores among participants receiving the treatment versus those on placebo, highlighting its efficacy as an analgesic.

Case Study 3: Antitumor Activity

In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.